molecular formula N2O6Zn<br>Zn(NO3)2<br>Zn(NO3)2<br>N2O6Zn B147870 ZINC nitrate CAS No. 7779-88-6

ZINC nitrate

Cat. No.: B147870
CAS No.: 7779-88-6
M. Wt: 189.4 g/mol
InChI Key: ONDPHDOFVYQSGI-UHFFFAOYSA-N
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Description

Zinc nitrate is an inorganic chemical compound with the formula Zn(NO₃)₂. It is a colorless, crystalline salt that is highly deliquescent, meaning it readily absorbs moisture from the air. This compound is typically encountered as a hexahydrate, Zn(NO₃)₂·6H₂O, and is soluble in both water and alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc nitrate can be prepared by dissolving zinc metal, zinc oxide, or zinc hydroxide in nitric acid. The reactions are as follows:

  • Zinc metal: [ \text{Zn} + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + \text{H}_2 ]
  • Zinc oxide: [ \text{ZnO} + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + \text{H}_2\text{O} ]
  • Zinc hydroxide: [ \text{Zn(OH)}_2 + 2 \text{HNO}_3 \rightarrow \text{Zn(NO}_3\text{)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves the reaction of zinc metal or zinc oxide with nitric acid under controlled conditions. The resulting solution is then evaporated to obtain this compound crystals .

Types of Reactions:

    Thermal Decomposition: On heating, this compound undergoes thermal decomposition to form zinc oxide, nitrogen dioxide, and oxygen: [ 2 \text{Zn(NO}_3\text{)}_2 \rightarrow 2 \text{ZnO} + 4 \text{NO}_2 + \text{O}_2 ]

    Reaction with Acetic Anhydride: Treatment of this compound with acetic anhydride gives zinc acetate: [ \text{Zn(NO}_3\text{)}_2 + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + 2 \text{HNO}_3 ]

Common Reagents and Conditions:

Major Products Formed:

  • Zinc oxide (ZnO)
  • Nitrogen dioxide (NO₂)
  • Oxygen (O₂)
  • Zinc acetate (Zn(CH₃COO)₂)

Mechanism of Action

Zinc nitrate exerts its effects primarily through the release of zinc ions (Zn²⁺). These ions can interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

  • Zinc sulfate (ZnSO₄)
  • Zinc chloride (ZnCl₂)
  • Cadmium nitrate (Cd(NO₃)₂)
  • Mercury(II) nitrate (Hg(NO₃)₂)
  • Copper(II) nitrate (Cu(NO₃)₂)

Comparison:

This compound’s unique properties, such as its high solubility and strong oxidizing nature, make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

zinc;dinitrate
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InChI

InChI=1S/2NO3.Zn/c2*2-1(3)4;/q2*-1;+2
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InChI Key

ONDPHDOFVYQSGI-UHFFFAOYSA-N
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Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2]
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Molecular Formula

Zn(NO3)2, Array, N2O6Zn
Record name ZINC NITRATE
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DSSTOX Substance ID

DTXSID10890636
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Molecular Weight

189.4 g/mol
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Physical Description

Zinc nitrate is a colorless crystalline solid. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a catalyst in the manufacture of other chemicals, in medicine, and in dyes., Dry Powder; Liquid, Colorless solid; [ICSC] White solid; mp = 45.5 deg C (trihydrate); [HSDB], COLOURLESS CRYSTALS OR POWDER.
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Solubility

SOLUBILITY: 184.3 G/100 CC WATER @ 20 °C /HEXAHYDRATE/, Soluble in alcohol., In water, 93 g/100g., Solubility in water, g/100ml at 20 °C: 200 (very good)
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Density

2.07 at 68 °F (USCG, 1999) - Denser than water; will sink, DENSITY: 2.065 G/CU CM @ 14 °C /HEXAHYDRATE/, Relative density (water = 1): 2.07 (hexahydrate)
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Color/Form

White powder

CAS No.

7779-88-6
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Melting Point

97 °F (USCG, 1999), -18 °C /hydrate/, ~110 °C
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Synthesis routes and methods I

Procedure details

An aqueous solution of cupric nitrate was prepared by dissolving 130 kg of cupric nitrate trihydrate in 946 liters of deionized water, and the solution was maintained at about 30° C. An aqueous solution of zinc nitrate was prepared by dissolving 120 kg of zinc nitrate hexahydrate in 686 liters of deionized water, and the solution was maintained at about 30° C.
[Compound]
Name
cupric nitrate trihydrate
Quantity
130 kg
Type
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686 L
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Synthesis routes and methods II

Procedure details

The zinc-loaded organic 13 is fed to the solvent stripping stage 14 where it is mixed with recycle nitric acid 15 obtained from scrubber 16 to form a zinc nitrate solution by virtue of water 18 being fed to scrubber 16 to form nitric acid by combining with NOx (g) 19A formed during thermo-hydrolysis at stage 19.
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Synthesis routes and methods III

Procedure details

stripping said zinc from said zinc-loaded cationic organic solvent by contacting with nitric acid to form an aqueous solution of zinc nitrate in a solvent stripping stage,
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Synthesis routes and methods IV

Procedure details

The zinc chloride solution is then subjected to a cationic extractant (Di-2-ethylhexyl phosphoric acid) D2EHPA (50%) and 50% kerosene to produce a loaded solvent containing about 5 gpl zinc. An O/A ratio of about one is employed to produce a raffinate containing less than 0.05 gpl zinc. The loaded organic is contacted with a 200 gpl HNO3 strip solution with O/A ratio of 1/4 to produce a zinc nitrate solution containing 30 gpl zinc and about 150 gpl HNO.
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Synthesis routes and methods V

Procedure details

For use in preparing the aforementioned 15-0-0-5Zn solution, zinc nitrate solution containing about 16.5% zinc may be obtained commercially or prepared by reaction of metallic zinc or zinc oxide with nitric acid and introducing sufficient water to the reaction mixture to provide a zinc nitrate product solution containing about 16.5% zinc (47.8% zinc nitrate). This is accomplished by adding commercially available granular zinc oxide (containing about 80% zinc ) to a mixture of water and commercial strength (about 55%) nitric acid solution in a vessel provided with agitation and means for temperature control, e.g., coil(s) for steam heating and water cooling, together with a temperature sensing device. Typically, a 10 part batch of said zinc nitrate solution is prepared by adding to the reaction vessel about 5.8 parts of 55% nitric acid and 2.1 parts of water. After thorough mixing, granular zinc oxide is added over a period of about 15 to 30 minutes, accompanied by vigorous agitation. Once vigorous reaction has begun and during the period that it is self-sustaining, cooling is employed to maintain a reaction mix temperature of around 140° to 180° F. The rate of addition of zinc oxide granules is governed by the ability to maintain such temperature. The total reaction, generally requiring around 30-45 minutes, is usually deemed complete when substantially no particles of unreacted zinc oxide remain in the reaction mixture and the pH of said mixture has risen from about 0 to about 2 to 3.
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